Cas no 2171192-23-5 (2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3,3-trimethylbutanamido-2-methylpropanoic acid)

2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3,3-trimethylbutanamido-2-methylpropanoic acid 化学的及び物理的性質
名前と識別子
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- 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3,3-trimethylbutanamido-2-methylpropanoic acid
- EN300-1503736
- 2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3,3-trimethylbutanamido]-2-methylpropanoic acid
- 2171192-23-5
-
- インチ: 1S/C26H32N2O5/c1-25(2,3)21(22(29)28(6)26(4,5)23(30)31)27-24(32)33-15-20-18-13-9-7-11-16(18)17-12-8-10-14-19(17)20/h7-14,20-21H,15H2,1-6H3,(H,27,32)(H,30,31)/t21-/m1/s1
- InChIKey: LZPMLQWFTMSTET-OAQYLSRUSA-N
- ほほえんだ: O(C(N[C@H](C(N(C)C(C(=O)O)(C)C)=O)C(C)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 452.23112213g/mol
- どういたいしつりょう: 452.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 8
- 複雑さ: 722
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 95.9Ų
2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3,3-trimethylbutanamido-2-methylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1503736-250mg |
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3,3-trimethylbutanamido]-2-methylpropanoic acid |
2171192-23-5 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1503736-500mg |
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3,3-trimethylbutanamido]-2-methylpropanoic acid |
2171192-23-5 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1503736-2500mg |
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3,3-trimethylbutanamido]-2-methylpropanoic acid |
2171192-23-5 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1503736-0.05g |
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3,3-trimethylbutanamido]-2-methylpropanoic acid |
2171192-23-5 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1503736-1.0g |
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3,3-trimethylbutanamido]-2-methylpropanoic acid |
2171192-23-5 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1503736-5000mg |
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3,3-trimethylbutanamido]-2-methylpropanoic acid |
2171192-23-5 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1503736-10000mg |
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3,3-trimethylbutanamido]-2-methylpropanoic acid |
2171192-23-5 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1503736-50mg |
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3,3-trimethylbutanamido]-2-methylpropanoic acid |
2171192-23-5 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1503736-0.25g |
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3,3-trimethylbutanamido]-2-methylpropanoic acid |
2171192-23-5 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1503736-5.0g |
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3,3-trimethylbutanamido]-2-methylpropanoic acid |
2171192-23-5 | 5g |
$9769.0 | 2023-06-05 |
2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3,3-trimethylbutanamido-2-methylpropanoic acid 関連文献
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3,3-trimethylbutanamido-2-methylpropanoic acidに関する追加情報
Introduction to 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3,3-trimethylbutanamido-2-methylpropanoic Acid (CAS No. 2171192-23-5)
The compound 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3,3-trimethylbutanamido-2-methylpropanoic acid, identified by the CAS registry number CAS No. 2171192-23-5, is a highly specialized organic molecule with significant applications in the fields of pharmaceuticals and materials science. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a chiral center at the second carbon atom, and a trimethylbutanamido substituent. The molecule's stereochemistry and functional groups make it a valuable tool in modern chemical synthesis and drug development.
Recent advancements in chemical synthesis have enabled the precise construction of molecules like CAS No. 2171192-23-5. Researchers have employed novel catalytic methods and stereoselective reactions to synthesize this compound with high purity and enantiomeric excess. These techniques are critical for ensuring the compound's effectiveness in applications such as peptide synthesis and the development of bioactive molecules.
The Fmoc group, a key feature of this compound, plays a pivotal role in protecting amino groups during peptide synthesis. This functionality has been extensively studied in recent years, with researchers exploring its stability under various reaction conditions and its compatibility with different coupling agents. The integration of the Fmoc group into larger molecular frameworks has also been a focus of recent studies, particularly in the context of developing more efficient synthetic pathways for complex biomolecules.
In addition to its role in peptide synthesis, CAS No. 2171192-23-5 has shown promise in materials science applications. Its unique structure allows for the formation of self-assembled monolayers (SAMs) with tailored properties, which are highly sought after in nanotechnology and surface chemistry. Recent research has demonstrated that SAMs formed using this compound exhibit excellent stability and biocompatibility, making them ideal candidates for use in biosensors and medical devices.
The stereochemistry of this compound is another area of active research. The presence of a chiral center at the second carbon atom introduces a level of complexity that is both challenging and rewarding for chemists. Recent studies have focused on understanding how this stereochemistry influences the compound's reactivity, solubility, and biological activity. These insights are expected to guide the design of more effective drugs and materials in the future.
Furthermore, the trimethylbutanamido substituent contributes to the compound's versatility by introducing additional functional groups that can be exploited in various chemical transformations. Researchers have explored the use of this substituent in cross-coupling reactions, where it has been shown to enhance reaction efficiency and selectivity. These findings underscore the importance of careful molecular design in achieving desired chemical outcomes.
In conclusion, CAS No. 2171192-23-5 represents a cutting-edge advancement in organic chemistry with diverse applications across multiple disciplines. Its unique structure, functional groups, and stereochemistry make it an invaluable tool for researchers working on complex synthetic challenges. As our understanding of this compound continues to grow, it is likely to play an increasingly important role in shaping the future of pharmaceuticals and materials science.
2171192-23-5 (2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3,3-trimethylbutanamido-2-methylpropanoic acid) 関連製品
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